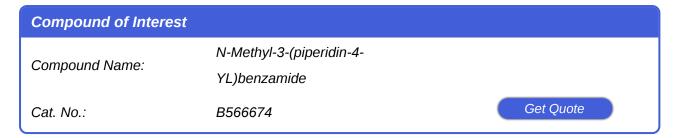


Comparative analysis of N-Methyl-3-(piperidin-4-YL)benzamide analogs

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A Comparative Analysis of **N-Methyl-3-(piperidin-4-YL)benzamide** Analogs for Researchers and Drug Development Professionals

The **N-Methyl-3-(piperidin-4-YL)benzamide** scaffold has emerged as a versatile template in medicinal chemistry, leading to the development of a diverse range of analogs with potent and selective activities against various biological targets. This guide provides a comparative analysis of key analogs, focusing on their structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies used for their evaluation. The information is intended to assist researchers, scientists, and drug development professionals in navigating the landscape of these compounds and identifying promising candidates for further investigation.

Structural Modifications and Pharmacological Activities

Systematic modifications of the **N-Methyl-3-(piperidin-4-YL)benzamide** core have yielded analogs with distinct pharmacological profiles. These modifications can be broadly categorized into three areas: the benzamide moiety, the piperidine ring, and the N-methyl group.

1. Modifications on the Benzamide Ring:







Alterations to the benzamide portion of the molecule have been extensively explored to modulate potency and selectivity. For instance, the introduction of different substituents on the phenyl ring can significantly impact biological activity. One study explored a series of benzamide derivatives with substitutions on the aromatic ring, leading to compounds with potential applications as CCR3 antagonists.[1] Another area of significant interest has been the development of PARP (poly(ADP-ribose)polymerase) inhibitors, where the benzamide substructure plays a crucial role in binding to the enzyme's active site.[2][3]

2. Modifications on the Piperidine Ring:

The piperidine ring is another key site for modification. Its conformation and the nature of its substituents are critical for receptor interaction. For example, replacing the piperidine with a piperazine ring has been investigated to alter the compound's physicochemical properties and biological activity.[4] Furthermore, the attachment of various functional groups to the piperidine nitrogen has led to the discovery of potent ligands for different receptors.

3. Modifications of the N-Methyl Group:

While the N-methyl group might seem like a minor component, its presence or absence can influence the compound's metabolic stability and binding affinity. The exploration of N-H versus N-Me amides has been a key aspect of structure-activity relationship studies in similar macrocyclic structures.[5]

Comparative Data of Key Analogs

To facilitate a direct comparison of the performance of various **N-Methyl-3-(piperidin-4-YL)benzamide** analogs, the following table summarizes key quantitative data from the literature. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.



Compound ID	Target	Assay Type	IC50 / EC50 / Ki (nM)	Reference
1	CCR3	Ca2+ influx	IC50: (value not specified)	[1]
MK-4827 (Niraparib)	PARP-1	Enzyme Inhibition	IC50: 3.8	[2]
MK-4827 (Niraparib)	PARP-2	Enzyme Inhibition	IC50: 2.1	[2]
MK-4827 (Niraparib)	PARP (whole cell)	Cellular Activity	EC50: 4	[2]
6a	δ opioid receptor	Radioligand Binding	IC50: 0.87	[4]

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are detailed protocols for key experiments cited in the evaluation of **N-Methyl-3-(piperidin-4-YL)benzamide** analogs.

PARP Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against PARP-1 and PARP-2 enzymes.

Methodology:

- Recombinant human PARP-1 or PARP-2 enzyme is incubated with the test compound at various concentrations.
- The reaction is initiated by the addition of a reaction mixture containing biotinylated NAD+ and activated DNA.
- The plate is incubated to allow for the poly(ADP-ribosyl)ation of histone proteins.



- The reaction is stopped, and the biotinylated histones are transferred to a streptavidincoated plate.
- The amount of incorporated biotin is quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2]

CCR3 Antagonism Assay (Calcium Influx)

Objective: To evaluate the ability of compounds to inhibit eotaxin-induced calcium mobilization in CCR3-expressing cells.

Methodology:

- CCR3-expressing preB cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- The cells are pre-incubated with the test compound at various concentrations.
- Eotaxin (a CCR3 ligand) is added to stimulate the cells.
- The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader.
- The inhibitory effect of the compound is calculated as the percentage reduction in the eotaxin-induced calcium signal.
- IC50 values are determined from the concentration-response curves.[1]

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity of compounds to opioid receptors.

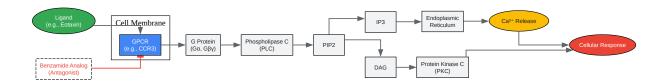
Methodology:



- Membranes prepared from cells expressing the desired opioid receptor subtype (μ , δ , or κ) are used.
- The membranes are incubated with a specific radioligand (e.g., [3H]DAMGO for μ,
 [3H]DPDPE for δ, [3H]U69,593 for κ) and the test compound at various concentrations.
- After incubation, the bound and free radioligand are separated by rapid filtration.
- The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
- The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[4]

Visualizing Key Processes

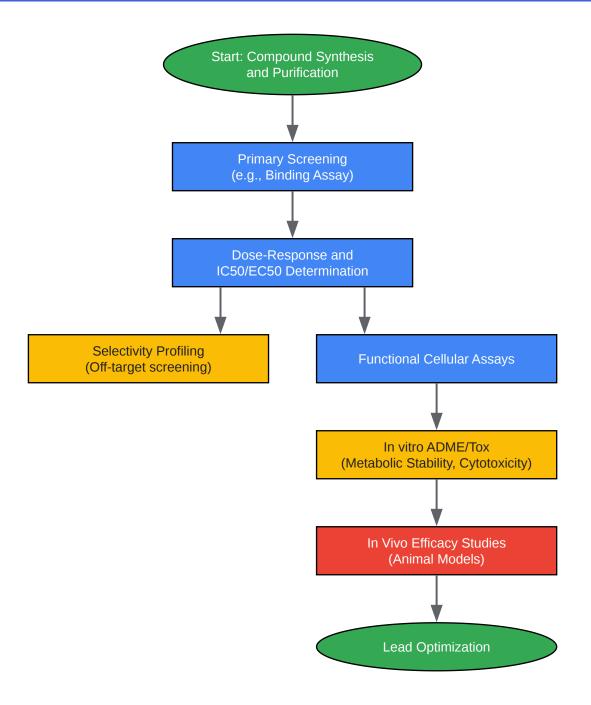
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow.



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Caption: GPCR signaling pathway relevant to CCR3 antagonism.





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Caption: A typical drug discovery workflow for novel analogs.

This guide provides a snapshot of the current understanding of **N-Methyl-3-(piperidin-4-YL)benzamide** analogs. The versatility of this scaffold, coupled with the detailed structure-activity relationships that have been elucidated, continues to make it a promising starting point for the development of novel therapeutics. Researchers are encouraged to consult the primary literature for more in-depth information on specific analogs and their biological evaluation.



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